1-(2,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea
Overview
Description
1-(2,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea: is an organic compound with the molecular formula C11H16N2OS . This compound is characterized by the presence of a thiourea group, which is a functional group consisting of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. The compound also contains a 2,4-dimethylphenyl group and a 2-hydroxyethyl group, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea typically involves the reaction of 2,4-dimethylaniline with 2-chloroethanol in the presence of a base, followed by the addition of thiourea . The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to 60°C
Catalyst/Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products:
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Ethers or esters.
Scientific Research Applications
Chemistry: 1-(2,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and as a stabilizer in certain polymeric materials .
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, which may inhibit or activate certain biological pathways. The 2-hydroxyethyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with cellular components .
Comparison with Similar Compounds
- 1-(2,4-Dimethylphenyl)-3-(2-hydroxyethyl)urea
- 1-(2,4-Dimethylphenyl)-3-(2-chloroethyl)thiourea
- 1-(2,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiocarbamate
Comparison: 1-(2,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea is unique due to the presence of both the thiourea and 2-hydroxyethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced solubility, reactivity, and potential biological activity .
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(2-hydroxyethyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-8-3-4-10(9(2)7-8)13-11(15)12-5-6-14/h3-4,7,14H,5-6H2,1-2H3,(H2,12,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXUWVKXOYGADQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NCCO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365261 | |
Record name | 1-(2,4-dimethylphenyl)-3-(2-hydroxyethyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52266-55-4 | |
Record name | 1-(2,4-dimethylphenyl)-3-(2-hydroxyethyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-HYDROXYETHYL)-3-(2,4-XYLYL)-2-THIOUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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